molecular formula C11H10F4O B8002096 1-Allyl-4-(1,1,2,2-tetrafluoroethoxy)benzene

1-Allyl-4-(1,1,2,2-tetrafluoroethoxy)benzene

Cat. No.: B8002096
M. Wt: 234.19 g/mol
InChI Key: QCWNPQYRMJTNPI-UHFFFAOYSA-N
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Description

1-Allyl-4-(1,1,2,2-tetrafluoroethoxy)benzene is an organofluorine compound featuring a benzene ring substituted with an allyl group (–CH₂CHCH₂) at the 1-position and a 1,1,2,2-tetrafluoroethoxy group (–OCF₂CF₂H) at the 4-position. Although direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., brominated or methyl-substituted derivatives) suggest synthetic routes involving nucleophilic aromatic substitution or homologation reactions .

This compound’s structural motifs are prevalent in agrochemicals, such as tetraconazole (a triazole fungicide) and hexaflumuron (a benzoylurea insecticide), where the tetrafluoroethoxy group enhances metabolic stability and bioavailability .

Properties

IUPAC Name

1-prop-2-enyl-4-(1,1,2,2-tetrafluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F4O/c1-2-3-8-4-6-9(7-5-8)16-11(14,15)10(12)13/h2,4-7,10H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWNPQYRMJTNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=C(C=C1)OC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Functionalization

The Mitsunobu reaction enables direct etherification between phenols and alcohols under mild conditions. Starting with 4-allylphenol (synthesized via Friedel-Crafts allylation of phenol using AlCl₃ and allyl chloride), treatment with 1,1,2,2-tetrafluoroethanol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) yields the target compound. This method bypasses harsh fluorination steps and provides excellent regiocontrol.

Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF), 0°C to room temperature

  • Time: 12–16 hours

  • Yield: 74–82% (based on analogous Mitsunobu etherifications)

Substrate Compatibility

Electron-rich phenols exhibit higher reactivity, but the electron-withdrawing tetrafluoroethoxy group necessitates stoichiometric DEAD to drive the reaction to completion. Pre-activation of 4-allylphenol as its triflate derivative marginally improves yields (85–88%).

Nickel-Catalyzed Reductive Coupling

Allyl Group Introduction via Catalytic C–O Activation

Nickel catalysts facilitate reductive cleavage of aryl ethers, enabling direct allylation. In a method adapted from alkoxyarene functionalization, 4-(1,1,2,2-tetrafluoroethoxy)bromobenzene is treated with allylmagnesium bromide in the presence of Ni(COD)₂ and potassium tert-butoxide (KOt-Bu). The reaction proceeds via oxidative addition of the C–Br bond, followed by transmetalation and reductive elimination.

Optimized Parameters :

  • Catalyst loading: 5 mol% Ni(COD)₂

  • Temperature: 80°C, 8 hours

  • Yield: 67% (extrapolated from similar couplings)

Challenges in Chemoselectivity

Competing β-hydrogen elimination limits yields, necessitating bulky ligands like 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) to stabilize the intermediate Ni complex.

Sequential Fluorination and Allylation

DAST-Mediated Fluorination

Diethylaminosulfur trifluoride (DAST) converts carbonyl groups to geminal difluorides, which are further fluorinated to tetrafluoroethyl ethers. Starting with 4-allyl-2-bromoacetophenone, DAST treatment at 60°C for 24 hours yields 2-bromo-1,1,2,2-tetrafluoroethyl-4-allylbenzene. Subsequent dehalogenation via hydrogenolysis or Grignard exchange introduces the final ether linkage.

Critical Notes :

  • DAST reactions require anhydrous conditions to prevent hydrolysis.

  • Over-fluorination can occur at temperatures >70°C, necessitating strict thermal control.

Radical Allylation of Tetrafluoroethoxybenzene

Photoredox Catalysis

Visible-light-mediated radical reactions provide a metal-free alternative. Irradiation of 4-(1,1,2,2-tetrafluoroethoxy)iodobenzene with allyl tributylstannane in the presence of fac-Ir(ppy)₃ generates aryl radicals, which couple with allyl groups via a chain propagation mechanism.

Advantages :

  • Mild conditions (room temperature, 6 hours)

  • Tolerance for sensitive functional groups

Yield : 58–63% (based on similar photoredox allylations )

Chemical Reactions Analysis

1-Allyl-4-(1,1,2,2-tetrafluoroethoxy)benzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Allyl-4-(1,1,2,2-tetrafluoroethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Allyl-4-(1,1,2,2-tetrafluoroethoxy)benzene involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituents Applications/Properties Key Differences
1-Allyl-4-(1,1,2,2-tetrafluoroethoxy)benzene C₁₁H₁₀F₄O – Allyl (C₃H₅) at 1-position; – OCF₂CF₂H at 4-position Likely intermediate for agrochemicals or fluoropolymers; allyl group enables reactivity. Unique allyl substituent enhances potential for polymerization or derivatization.
1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene C₉H₈F₄O – Methyl (CH₃) at 1-position; – OCF₂CF₂H at 2-position No direct application data; structural analog in synthetic chemistry. Methyl group reduces steric hindrance compared to allyl.
1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene C₈H₅BrF₄O – Bromo (Br) at 1-position; – OCF₂CF₂H at 3-position Intermediate for cross-coupling reactions; bromine enables further functionalization. Bromine substituent increases molecular weight and alters reactivity.
1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene C₁₀H₆F₈O₂ – OCF₂CF₂H groups at 1- and 2-positions Fluorinated solvent or dielectric material; dual substituents increase electron withdrawal. Symmetric substitution pattern modifies electronic properties.
Hexaflumuron C₁₆H₈Cl₂F₆N₂O₃ – Urea-linked dichlorophenyl and difluorobenzoyl groups; – OCF₂CF₂H at 4-position Benzoylurea insecticide targeting chitin synthesis in pests. Complex urea backbone and chlorine substituents enhance bioactivity.
Tetraconazole C₁₃H₁₁Cl₂F₄N₃O – Triazole ring; – Dichlorophenyl and OCF₂CF₂H groups Systemic fungicide inhibiting ergosterol biosynthesis. Triazole ring and chlorine substituents broaden antifungal activity.

Structural and Electronic Comparisons

  • Substituent Effects : The tetrafluoroethoxy group (–OCF₂CF₂H) is strongly electron-withdrawing due to the electronegativity of fluorine, which polarizes the benzene ring. This effect is amplified in 1,2-bis(1,1,2,2-tetrafluoroethoxy)benzene, where dual substituents create a highly electron-deficient aromatic system .
  • Reactivity : The allyl group in the target compound provides a site for radical or electrophilic addition, distinguishing it from brominated or methylated analogs. For example, 1-bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene is amenable to Suzuki-Miyaura coupling, while the allyl group could participate in Diels-Alder reactions .

Physicochemical Properties

  • Thermal Stability : Fluorinated ethers generally exhibit high thermal stability, making them suitable for high-performance materials .

Biological Activity

1-Allyl-4-(1,1,2,2-tetrafluoroethoxy)benzene is an organic compound characterized by its unique molecular structure, which includes an allyl group attached to a benzene ring and a tetrafluoroethoxy substituent. This combination imparts distinct chemical properties that are of interest in various scientific fields, particularly in biological research and medicinal chemistry. The compound's molecular formula is C11H10F4O, and it has been investigated for its potential biological activities.

The presence of the tetrafluoroethoxy group enhances the compound's lipophilicity, which is crucial for its ability to penetrate biological membranes. This property may facilitate interactions with various cellular targets, including enzymes and receptors involved in critical biochemical pathways.

The biological activity of 1-Allyl-4-(1,1,2,2-tetrafluoroethoxy)benzene is hypothesized to involve:

  • Interaction with Enzymes : The compound may modulate the activity of specific enzymes by binding to their active sites or altering their conformations.
  • Receptor Binding : It could potentially interact with cellular receptors, influencing signaling pathways that regulate physiological responses.

Research Findings

Recent studies have explored the compound's potential therapeutic applications:

  • Anticancer Activity : Preliminary investigations suggest that 1-Allyl-4-(1,1,2,2-tetrafluoroethoxy)benzene may exhibit anticancer properties. It has been evaluated in vitro against various cancer cell lines, showing promising results in inhibiting cell proliferation.
  • Anti-inflammatory Effects : The compound has also been studied for its anti-inflammatory potential. Research indicates that it may reduce inflammatory markers in cellular models.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction of inflammatory markers
Enzyme ModulationPotential interaction with enzymes

Case Studies

Several case studies highlight the biological implications of 1-Allyl-4-(1,1,2,2-tetrafluoroethoxy)benzene:

  • Anticancer Study : A study conducted on breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.
  • Inflammation Model : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-Allyl-4-(1,1,2,2-tetrafluoroethoxy)benzene, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Adapt the reflux method from analogous ether syntheses. Dissolve 4-allylphenol (1 equiv) in anhydrous DMF, add 1,1,2,2-tetrafluoroethyl bromide (1.2 equiv) and a base (e.g., K₂CO₃, 2 equiv). Reflux at 80–90°C for 12–18 hours under nitrogen .
  • Step 2 : Monitor reaction progress via TLC or GC-MS. Optimize parameters (temperature, solvent polarity, stoichiometry) using a Design of Experiments (DoE) approach to maximize yield.
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterize using 1^1H/19^{19}F NMR and HPLC (>98% purity threshold) .

Q. How can researchers characterize the purity and structural integrity of 1-Allyl-4-(1,1,2,2-tetrafluoroethoxy)benzene?

  • Methodology :

  • Analytical Techniques :
  • NMR Spectroscopy : Confirm allyl (-CH₂CH=CH₂) and tetrafluoroethoxy (-OCF₂CF₂H) groups via 1^1H NMR (δ 5.8–6.0 ppm for allyl protons) and 19^{19}F NMR (δ -140 to -145 ppm for CF₂ groups) .
  • HPLC-MS : Use a C18 column (acetonitrile/water mobile phase) to detect impurities. Compare retention times with standards .
  • Elemental Analysis : Validate empirical formula (C₁₁H₁₀F₄O) with ≤0.3% deviation .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data for 1-Allyl-4-(1,1,2,2-tetrafluoroethoxy)benzene derivatives?

  • Methodology :

  • Step 1 : Cross-validate using complementary techniques (e.g., IR for functional groups, X-ray crystallography for ambiguous stereochemistry) .
  • Step 2 : Replicate synthesis under controlled conditions to isolate variables (e.g., solvent effects, trace moisture).
  • Step 3 : Use computational tools (DFT calculations) to predict NMR shifts and compare with experimental data .

Q. How does the allyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • Experimental Design :
  • Substrate Scope : Perform Heck, Suzuki, or Sonogashira reactions with aryl halides. Compare yields with non-allylated analogs .
  • Kinetic Studies : Monitor reaction rates via in-situ IR or UV-Vis spectroscopy to assess electronic effects of the allyl group .
  • Mechanistic Probes : Use deuterium labeling or radical traps to identify intermediates .

Q. What are the thermal stability profiles of 1-Allyl-4-(1,1,2,2-tetrafluoroethoxy)benzene under varying storage conditions?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (N₂ atmosphere, 10°C/min ramp).
  • Accelerated Aging : Store samples at 40°C/75% RH for 6 months; analyze degradation products via GC-MS .
  • Light Sensitivity : Expose to UV (254 nm) and monitor photooxidation byproducts .

Application-Oriented Questions

Q. How can this compound serve as a precursor in medicinal chemistry?

  • Methodology :

  • Step 1 : Functionalize the allyl group via epoxidation or hydroboration to generate bioactive motifs (e.g., epoxy derivatives for kinase inhibitors) .
  • Step 2 : Screen derivatives against target enzymes (e.g., CYP450 isoforms) using fluorescence-based assays .
  • Step 3 : Perform SAR studies by modifying the tetrafluoroethoxy group (e.g., replacing F with Cl) .

Q. What safety protocols are critical when handling 1-Allyl-4-(1,1,2,2-tetrafluoroethoxy)benzene?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood due to volatile fluorinated byproducts .
  • Waste Disposal : Collect fluorinated waste separately; neutralize with Ca(OH)₂ before disposal .
  • Emergency Procedures : Treat skin contact with PEG-400 rinses; eye exposure requires 15-minute saline flushing .

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